3-(Trifluoromethyl)cyclobutan-1-one

説明

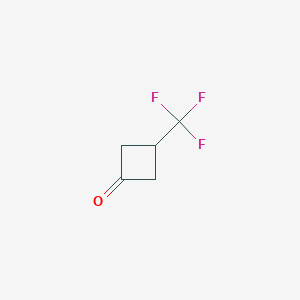

Structure

3D Structure

特性

IUPAC Name |

3-(trifluoromethyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3O/c6-5(7,8)3-1-4(9)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULIEOHEXPTMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 3 Trifluoromethyl Cyclobutan 1 One

Reactivity of the Ketone Functionality

The ketone group is the most reactive site in the molecule, readily undergoing reactions typical of carbonyl compounds. The presence of the strongly electron-withdrawing trifluoromethyl group at the 3-position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Nucleophilic Additions and Condensations

Nucleophilic Addition of Organometallic Reagents: 3-(Trifluoromethyl)cyclobutan-1-one is expected to react readily with organometallic reagents such as Grignard and organolithium compounds. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide during aqueous workup. While specific examples with this compound are not extensively documented in the literature, the reaction of a similar substrate, methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate, with a Grignard reagent has been reported to produce the corresponding tertiary alcohol. calstate.edu

A notable nucleophilic addition is the reaction with trifluoromethyltrimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, in the presence of a fluoride (B91410) source. This reaction provides a route to introduce a second trifluoromethyl group, yielding a tertiary alcohol. This transformation has been demonstrated on similar 4-oxocyclobutane precursors. lookchem.com

Condensation Reactions: Condensation reactions, such as the Wittig reaction, provide a powerful method for converting the ketone into an alkene. youtube.commasterorganicchemistry.com The Wittig reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent). youtube.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The use of this reaction on this compound would result in the formation of an exocyclic double bond, yielding a methylene (B1212753) cyclobutane (B1203170) derivative. While this specific reaction is not detailed in the provided literature, a phosphine-catalyzed Michael addition/Wittig olefination sequence has been used to synthesize trifluoromethyl-substituted cyclobutenes from related diones, highlighting the utility of Wittig-type chemistry in this area. nih.gov

| Reaction Type | Reagent(s) | Product Type |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Nucleophilic Trifluoromethylation | TMSCF₃, F⁻ | Tertiary trifluoromethyl alcohol |

Transformations to Other Functional Groups

The ketone functionality serves as a synthetic handle for conversion into various other functional groups.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 3-(trifluoromethyl)cyclobutan-1-ol. This is a standard transformation typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a key reaction for cyclic ketones, converting them into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid, it is expected to yield a γ-lactone. organic-chemistry.orgresearchgate.net The regioselectivity of the migration of the carbon atoms adjacent to the carbonyl is a critical aspect of this reaction. Generally, the group that can better stabilize a positive charge has a higher migratory aptitude. organic-chemistry.org Due to the electron-withdrawing nature of the trifluoromethyl group, the C2/C4 carbons are more likely to migrate than the C3 carbon. Asymmetric versions of the Baeyer-Villiger oxidation, often employing enzymatic or chiral metal catalysts, can produce chiral lactones, which are valuable intermediates in organic synthesis. researchgate.netnih.govchemrxiv.org

Conversion to a gem-Difluoro Group: In a more specialized transformation, the carbonyl group can be replaced by a gem-difluoro group. For example, 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (B6159359) has been converted to 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrile using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF). bioorganica.com.ua This deoxofluorination reaction provides access to cyclobutane rings with increased fluorine content.

| Transformation | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | Lactone |

| Deoxofluorination | SF₄, HF | gem-Difluoroalkane |

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group itself is generally stable and unreactive under many conditions. However, its powerful electronic effects significantly influence the reactivity of the rest of the molecule.

Nucleophilic Substitution Reactions on the Cyclobutane Ring

Direct nucleophilic substitution on the cyclobutane ring of this compound or its simple derivatives is not a commonly reported reaction. Such reactions on sp³-hybridized carbons of a cyclobutane ring are generally difficult due to the increased ring strain in the transition state. To achieve substitution, the hydroxyl group of the corresponding alcohol, 3-(trifluoromethyl)cyclobutan-1-ol, would first need to be converted into a good leaving group, such as a tosylate or mesylate.

Even with a good leaving group, nucleophilic substitution would be challenging. The strong inductive effect of the trifluoromethyl group would deactivate the C3 carbon, making it a poor site for Sₙ2 attack. Substitution at other positions on the ring would also be sterically hindered and electronically disfavored. Elimination reactions might be a more likely outcome upon treatment with a strong base. The literature provides examples of nucleophilic substitution on other, more activated ring systems, but direct analogues for this specific cyclobutane are scarce. academie-sciences.fr

Inductive and Mesomeric Impact on Adjacent Reaction Centers

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry, primarily through a strong negative inductive effect (-I effect). It does not possess a significant mesomeric (resonance) effect. This potent inductive withdrawal of electron density has a profound impact on the reactivity of adjacent centers.

The Hammett parameters, which quantify the electronic effect of a substituent, show that the CF₃-cyclobutane group has a weak electron-withdrawing effect. acs.org However, within the ring structure, the CF₃ group significantly influences the reactivity of the ketone. The electron withdrawal increases the partial positive charge on the carbonyl carbon, thereby activating it towards nucleophilic attack. This is a key factor in the reactions described in section 3.1.1. Conversely, the carbons alpha to the carbonyl group are less likely to be deprotonated to form an enolate, as the inductive effect of the CF₃ group would destabilize the resulting negative charge if it were relayed through the ring.

Cyclobutane Ring Reactivity

The reactivity of the cyclobutane ring itself is dominated by its inherent ring strain, which is a combination of angle strain and torsional strain. libretexts.org For cyclobutane, this strain energy is approximately 26 kcal/mol. This stored energy makes ring-opening reactions a potential pathway, particularly under thermal, photochemical, or catalytic conditions.

However, the 3-(trifluoromethyl)cyclobutane system has been shown to be remarkably stable under various conditions. Treatment with 1 M hydrochloric acid or 1 M sodium hydroxide (B78521) at room temperature for a day resulted in no decomposition. nih.gov This stability suggests that while the ring is strained, significant activation energy is required for ring-opening to occur.

Thermal or photochemical [2+2] cycloadditions are common methods for forming cyclobutane rings, and the reverse reaction, cycloreversion, can occur under appropriate energetic conditions. nih.gov For this compound, such reactions might lead to the formation of an alkene and a ketene, although specific studies on this are not widely reported. The presence of the trifluoromethyl group could influence the thermodynamics and kinetics of such processes. Studies on the thermal ring-opening of substituted benzocyclobutenes show that such reactions are feasible and dependent on the nature of the substituents. rsc.org

Ring-Opening Reactions (Thermal, Photochemical, and Catalytic)

The high strain energy of the cyclobutane ring (approximately 26 kcal/mol) is a powerful thermodynamic driving force for ring-opening reactions. rsc.org These reactions can be initiated through thermal, photochemical, or catalytic means, providing pathways to linear aliphatic compounds.

Thermal Reactions: Thermal cleavage of cyclobutane rings typically requires high temperatures. However, the presence of functional groups can facilitate the process. For instance, the thermal ring-opening of dihydro-4H-cyclobuta[c]isochromenes, a related fused cyclobutane system, can occur at temperatures around 110-120 °C to yield eight-membered rings. nih.gov This process highlights how strain release can drive reactions under thermal conditions.

Photochemical Reactions: Photochemical activation is a mild and efficient method for inducing ring-opening in cyclobutanones. Visible-light photoredox catalysis, in particular, has emerged as a powerful tool. rsc.org In reactions of cyclobutanone (B123998) oxime esters, irradiation with visible light or even sunlight can initiate a ring-opening C(sp³)–C coupling to produce functionalized alkylnitriles. rsc.org This process proceeds through the formation of radical intermediates without the need for additives. rsc.org Similarly, organophotocatalytic methods can induce the ring-opening of cycloalkanols to form alkoxyl radicals, which then undergo C-C bond scission. researchgate.net While not demonstrated directly on this compound, these examples establish a clear precedent for its potential photochemical ring-opening reactivity. A notable example is the reversible [2+2] cycloaddition, where a cyclobutane ring is formed photochemically and can be cleaved thermally, a process studied in the solid state. nih.gov

Catalytic Reactions: Transition metal catalysts and organocatalysts can mediate the ring-opening of strained rings under mild conditions. Copper salts, for example, have been used to catalyze the ring-opening trifluoromethylation of cyclopropanols, which are structurally analogous three-membered strained rings. researchgate.net This reaction proceeds via an electrophilic ring cleavage mediated by a copper(II) species. researchgate.net Photoredox catalysis also provides a pathway for the ring-opening of cyclobutanes through the formation of a carbon radical, leading to γ,δ-unsaturated ketones. rsc.org

| Reaction Type | Substrate Type | Conditions | Key Intermediate | Product Type | Source |

|---|---|---|---|---|---|

| Photochemical | Cyclobutanone Oxime Esters | Visible light/Sunlight | Cyanoalkyl radical | Functionalized Alkylnitriles | rsc.org |

| Photoredox Catalysis | Cyclobutyl Tertiary Alcohols | Photocatalyst, Light | Cyclobutylcarbinyl radical | γ,δ-Unsaturated Ketones | rsc.org |

| Organophotocatalysis | Cycloalkanols | Organocatalyst, Light | Alkoxyl radical | Trifluoromethylselenolated Carbonyls | researchgate.net |

| Copper-Catalyzed | Cyclopropanols | CuCl (cat.), Togni reagent | Not specified (electrophilic cleavage) | β-Trifluoromethyl Ketones | researchgate.net |

| Thermal | Dihydro-4H-cyclobuta[c]isochromenes | Heat (110 °C) | Not specified | 1H-2-Benzo[c]oxocins | nih.gov |

Cycloaddition Chemistry of the Strained Ring

Cycloaddition reactions are fundamental in constructing cyclic systems. For cyclobutanes, [2+2] cycloadditions are the most direct route. The synthesis of precursors to 3-(trifluoromethyl)cyclobutane derivatives has been achieved through such reactions. For example, the [2+2] cycloaddition between allene (B1206475) and α-CF₃-acrylonitrile yields a methylene-containing nitrile which serves as a key intermediate. bioorganica.com.ua

Cyclobutenones, which can be derived from cyclobutanones, can act as dienophiles in [4+2] Diels-Alder reactions. This provides a pathway to complex polycyclic structures that can undergo subsequent regioselective ring expansions. mdpi.com While the direct participation of this compound in cycloadditions is not extensively documented, its derivatives and precursors are actively used in these transformations. Tandem reactions involving ring-opening followed by intramolecular [2+2] cycloaddition have also been developed, showcasing the synthetic versatility of the cyclobutane framework. nih.gov In the solid state, the stereochemical outcome of [2+2] cycloaddition reactions can be controlled by the counter-anion present in the crystal lattice, leading to specific stereoisomers in quantitative yields. nih.gov

Mechanistic Investigations

Understanding the reaction mechanisms is crucial for controlling the outcomes of reactions involving this compound and its derivatives. Studies have focused on identifying key reactive intermediates and understanding the factors that govern stereoselectivity.

Studies on Radical Intermediates and Pathways in this compound Derivatives

Radical intermediates play a central role in many transformations of trifluoromethylated cyclobutane derivatives. Under mild photochemical conditions, it is possible to generate trifluoromethyl-substituted strained-ring radicals. For instance, a 1-(trifluoromethyl)cyclopropyl (TFCp) radical, a close analogue to a cyclobutyl radical, can be generated from a stable sulfonium (B1226848) salt using an iridium photocatalyst and blue light. nih.gov This radical can then engage in reactions with silyl (B83357) enol ethers. nih.gov

The generation of these radicals is often part of a catalytic cycle or a radical chain process. In the visible-light-promoted synthesis of certain trifluoromethylated heterocycles, the process is initiated by the homolysis of Umemoto's reagent to generate a trifluoromethyl radical. This radical then adds to an alkene, initiating a cascade cyclization. nih.gov Similarly, the ring-opening of cyclobutanone oxime esters is understood to involve a cyanoalkyl radical intermediate. rsc.org Trapping experiments with radical scavengers like TEMPO often inhibit these reactions completely, providing strong evidence for the involvement of radical pathways. nih.gov

Characterization of Carbocationic Species and Their Role in Transformations

While radical pathways are common, carbocationic intermediates also feature prominently in the chemistry of trifluoromethylated compounds. The electron-withdrawing nature of the CF₃ group is generally destabilizing for an adjacent carbocation, making them transient but highly reactive species. beilstein-journals.org

In some photocatalytic cycles, a radical intermediate can be oxidized to a carbocation. For example, in the reaction of a TFCp radical with a silyl enol ether, the resulting radical intermediate is proposed to be oxidized by the photocatalyst to form a carbocation, which then collapses to the final product. nih.gov Similarly, in some radical cascade cyclizations, a radical intermediate formed after cyclization is oxidized to a cation, which then yields the product after deprotonation. nih.gov The transient formation of CF₃-substituted indolium ions has also been suggested in catalyzed reactions of trifluoromethylated 3-indolylmethanols. beilstein-journals.org These findings indicate that transformations involving this compound can proceed through pathways involving the formation and subsequent reaction of highly reactive carbocationic species.

Stereochemical Outcomes and Diastereoselective Control in Reactions

Controlling the stereochemistry of reactions involving cyclobutane rings is a significant synthetic challenge and an area of active research. For derivatives of this compound, both the cis and trans isomers are accessible, and their relative formation often depends on the reaction conditions. For example, the hydrogenation of a cyclobutene (B1205218) precursor can afford the cis-1,3-substituted cyclobutane carboxylic acid. lookchem.com

X-ray crystal structure analysis of several 1-aryl-3-(trifluoromethyl)cyclobutanes revealed a strong conformational preference. In most cases, the trifluoromethyl group adopts the axial position, likely to minimize steric interactions, while the cyclobutane ring itself is nearly flat. acs.org This inherent conformational bias can influence the stereochemical outcome of subsequent reactions.

Significant progress has been made in diastereoselective and enantioselective reactions. Organocatalyzed aldol (B89426) reactions have been used for the desymmetrization of 3-substituted cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com Furthermore, the synthesis of 1,3-bifunctional cyclobutane building blocks with an α-CF₃ group has been achieved, yielding single (1sn,3sn) diastereomers. researchgate.net This level of control is crucial for the application of these compounds in fields like medicinal chemistry, where specific stereoisomers are often required for biological activity.

| Reaction Type | Substrate/Precursor | Key Feature | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Hydrogenation | Benzyl 3-(trifluoromethyl)cyclobut-1-ene-1-carboxylate | Reduction of double bond | Formation of cis-cyclobutane carboxylic acid | lookchem.com |

| Organocatalyzed Aldol Reaction | 3-Substituted cyclobutanones | Desymmetrization | Excellent diastereo- and enantioselectivity | mdpi.com |

| [2+2] Cycloaddition | Salts of trans-3-(4-pyridyl) acrylic acid | Anion control in solid state | Stereoselective formation of head-to-head or head-to-tail dimers | nih.gov |

| Multi-step synthesis | α-CF₃-substituted precursors | Diastereomer separation/control | Single (1sn,3sn) diastereomers | researchgate.net |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

¹H and ¹³C NMR Chemical Shifts and Coupling Patterns for Cyclobutane (B1203170) Systems

The ¹H and ¹³C NMR spectra of 3-(Trifluoromethyl)cyclobutan-1-one are expected to exhibit characteristic features of a substituted cyclobutane ring. The strained four-membered ring influences the chemical shifts and coupling constants of the ring protons and carbons.

In the ¹H NMR spectrum , the protons on the cyclobutane ring would likely appear in the upfield region, typically between δ 2.0 and 3.5 ppm. The protons adjacent to the carbonyl group (at the C2 and C4 positions) would be deshielded and resonate at a lower field compared to the proton at the C3 position. The methine proton at C3, which is attached to the carbon bearing the trifluoromethyl group, would show complex splitting patterns due to coupling with the adjacent methylene (B1212753) protons and potentially long-range coupling with the fluorine atoms.

The ¹³C NMR spectrum would be characterized by the presence of a carbonyl carbon (C=O) resonance in the downfield region, typically around δ 200-210 ppm. The carbon atom attached to the trifluoromethyl group (C3) would appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift of this carbon would be significantly influenced by the strong electron-withdrawing effect of the CF₃ group. The methylene carbons (C2 and C4) would have chemical shifts in the aliphatic region, influenced by the proximity of the carbonyl and trifluoromethyl groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C1 | - | ~205 | s | - |

| C2 | ~2.8 - 3.2 | ~45 | t | - |

| C3 | ~3.0 - 3.5 | ~35 | q | ¹JCF ≈ 275-285 |

| C4 | ~2.8 - 3.2 | ~45 | t | - |

| CF₃ | - | ~125 | q | ¹JCF ≈ 275-285 |

¹⁹F NMR for Trifluoromethyl Environment and Dynamics

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of fluorine atoms within a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. Based on data from similar trifluoromethylated cyclobutane structures, this signal would likely appear as a singlet in a proton-decoupled spectrum in the range of δ -70 to -75 ppm. bioorganica.com.ua In a proton-coupled spectrum, this signal may exhibit splitting due to coupling with the vicinal methine proton at C3. The precise chemical shift provides valuable information about the electronic environment of the CF₃ group.

2D NMR Techniques for Connectivity and Stereochemistry Determination

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the cyclobutane ring, confirming the connectivity between the methine proton at C3 and the methylene protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms, which is key to determining the stereochemistry of the molecule, particularly the relative orientation of the trifluoromethyl group with respect to the protons on the cyclobutane ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule with high precision. For this compound (C₅H₅F₃O), the calculated exact mass is 138.0292 Da. An HRMS measurement would confirm this exact mass, thereby verifying the molecular formula of the compound. This technique is routinely used in the characterization of novel organic compounds. figshare.com

Advanced Ionization Techniques (e.g., DART, TOF-MS)

Advanced ionization techniques and mass analyzers like Direct Analysis in Real Time (DART) and Time-of-Flight (TOF) mass spectrometry offer rapid and sensitive analysis with high mass accuracy.

DART-MS: DART is a soft ionization technique that allows for the direct analysis of samples in their native state with minimal sample preparation. It would be expected to generate a prominent protonated molecule [M+H]⁺ at m/z 139.0370.

TOF-MS: A TOF mass analyzer, often coupled with ionization sources like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), provides high resolution and mass accuracy. In the context of this compound, an ESI-TOF-MS analysis would likely show the protonated molecule [M+H]⁺ and could reveal fragmentation patterns upon in-source collision-induced dissociation. Common fragmentation pathways for cyclic ketones involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature in the FT-IR spectrum of a cyclobutanone (B123998) is the carbonyl (C=O) stretching vibration. Due to the significant ring strain in the four-membered ring, this absorption appears at a notably high frequency, typically around 1785 cm⁻¹. libretexts.org This is a significant shift compared to less strained cyclic ketones like cyclohexanone (B45756) (around 1715 cm⁻¹) or acyclic ketones. libretexts.org

Another key functional group is the trifluoromethyl (-CF₃) group. This group gives rise to strong absorption bands due to the C-F stretching vibrations. These are typically observed in the range of 1100-1350 cm⁻¹. researchgate.netbjp-bg.com The exact position and number of these bands can be influenced by the electronic environment and the symmetry of the molecule.

The C-H stretching vibrations of the cyclobutane ring are expected in the region of 2850-3000 cm⁻¹. The bending vibrations of the CH₂ groups (scissoring) typically appear around 1450-1470 cm⁻¹.

Table 1: Representative FT-IR Data for this compound

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium | C-H stretching (cyclobutane ring) |

| ~1785 | Strong | C=O stretching (ketone in a four-membered ring) |

| ~1460 | Medium | CH₂ scissoring (cyclobutane ring) |

| ~1350-1100 | Strong, Multiple Bands | C-F stretching (trifluoromethyl group) |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, valuable insights into its expected solid-state conformation can be gleaned from studies on closely related 1-substituted trifluoromethyl-cyclobutanes. A notable study provides crystallographic data for a series of such compounds, which can be used to predict the structural parameters of this compound. researchgate.net

Determination of Cyclobutane Ring Puckering and Dihedral Angles

The cyclobutane ring is not planar and adopts a "puckered" or "butterfly" conformation to alleviate torsional strain. bjp-bg.com This puckering is defined by the puckering angle (γ), which is the angle between the two planes formed by three carbon atoms each. In a series of 1-substituted CF₃-cyclobutanes, the puckering angle γ was found to be in the range of 158–175°, indicating a nearly flat ring. researchgate.net

The dihedral angles describe the spatial relationship between substituents on the ring. For a 1,3-disubstituted cyclobutane like the compound of interest, the key dihedral angles would define the orientation of the trifluoromethyl group relative to the plane of the ring. In related structures, the dihedral angles between the trifluoromethyl group and adjacent ring carbons indicate a "perpendicular" alignment of the substituents relative to the ring. researchgate.net

Table 2: Expected Crystallographic Parameters for this compound based on Analogous Compounds researchgate.net

| Parameter | Expected Value Range | Description |

| Puckering Angle (γ) | 158–175° | Angle between the two C-C-C planes of the cyclobutane ring. |

| Dihedral Angles (φ) | 83–100° | Torsion angles defining the orientation of the trifluoromethyl group. |

| Interatomic Distance (d) | 2.1–2.2 Å | Distance between the two distal carbon atoms in the cyclobutane ring. |

Analysis of Trifluoromethyl Group Position (Axial/Equatorial) and Steric Orientations

In a puckered cyclobutane ring, substituents can occupy either an axial or an equatorial position. The preferred orientation is determined by steric and electronic factors. Interestingly, in a study of eight different 1-substituted CF₃-cyclobutanes, the trifluoromethyl group was found to adopt the axial position in seven of them. researchgate.net This preference for the axial position is somewhat counterintuitive based on simple steric hindrance but can be influenced by other factors such as hyperconjugation.

Therefore, it is highly probable that in the solid state, the trifluoromethyl group in this compound would also preferentially occupy the axial position to minimize steric interactions and achieve a more stable conformation. The steric orientation of the trifluoromethyl group, with its three fluorine atoms, will also be staggered to minimize repulsion with the adjacent hydrogen atoms on the cyclobutane ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the electronic structure and energetics of 3-(Trifluoromethyl)cyclobutan-1-one. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and thermodynamic stability.

The presence of the highly electronegative fluorine atoms in the trifluoromethyl (CF₃) group, combined with the electron-withdrawing nature of the carbonyl (C=O) group, significantly influences the molecule's electronic properties. This results in a polarized structure with a notable dipole moment. The carbon atom of the carbonyl group and the carbon of the trifluoromethyl group bear partial positive charges, while the oxygen and fluorine atoms carry partial negative charges.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are essential for predicting reactivity. The HOMO is typically localized around the oxygen atom of the carbonyl group, while the LUMO is centered on the carbonyl carbon. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Note: These values are representative estimates based on typical DFT calculations for similar molecules and are intended for illustrative purposes.

Conformational Analysis of the Cyclobutane (B1203170) Ring and Substituent Orientation

The cyclobutane ring is not planar. libretexts.org It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. libretexts.org This puckering results in two non-equivalent positions for substituents on the ring: axial and equatorial.

For this compound, the trifluoromethyl group can occupy either the axial or equatorial position. Computational analysis is used to determine the relative energies of these two conformers. Generally, bulky substituents prefer the equatorial position to minimize steric interactions with other atoms on the ring. Therefore, the equatorial conformer of this compound is predicted to be the more stable and thus the more populated conformation at equilibrium. The energy difference between the axial and equatorial conformers can be calculated to quantify this preference.

Cyclobutane rings possess significant ring strain, a combination of angle strain and torsional strain. libretexts.org The ideal tetrahedral bond angle is 109.5°, but the internal angles of a planar cyclobutane would be 90°. libretexts.org Puckering slightly reduces the angle strain to around 88° but effectively minimizes torsional strain by moving hydrogen atoms away from a fully eclipsed arrangement. libretexts.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and helping to interpret spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

IR Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to particular vibrational modes. For this compound, a strong absorption band corresponding to the C=O stretching vibration is predicted, typically in the region of 1780-1800 cm⁻¹. The C-F stretching vibrations of the CF₃ group are also expected to produce strong bands in the 1100-1300 cm⁻¹ region.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These predictions are based on calculating the magnetic shielding around each nucleus. This aids in the assignment of complex spectra. For instance, the ¹⁹F NMR spectrum is predicted to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The ¹H and ¹³C NMR spectra would show distinct signals for the non-equivalent ring protons and carbons, with splitting patterns influenced by their neighbors and the fluorine atoms.

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Chemical Shift / Frequency |

|---|---|---|

| IR | C=O Stretch | 1780 - 1800 cm⁻¹ |

| IR | C-F Stretch | 1100 - 1300 cm⁻¹ (multiple bands) |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 205-215 ppm |

| ¹³C NMR | CF₃ Carbon | ~ 125-130 ppm (quartet) |

| ¹⁹F NMR | CF₃ Group | ~ -70 to -80 ppm (relative to CFCl₃) |

Note: These are estimated values based on computational models and data for analogous structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies. montclair.edu

For example, the reduction of the carbonyl group or nucleophilic addition reactions can be modeled. Computational studies can compare different possible pathways to determine the most energetically favorable route. This involves locating the three-dimensional structure of the transition state and calculating its energy relative to the reactants and products. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which can be difficult to obtain through experimental means alone. montclair.edu

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. conicet.gov.ar For a series of related cyclobutane derivatives, a QSPR model could be developed to predict properties like boiling point, solubility, or partition coefficient.

To build a QSPR model for compounds including this compound, various molecular descriptors would be calculated. scribd.com These descriptors quantify different aspects of the molecular structure.

Table 3: Examples of QSPR Descriptors for this compound

| Descriptor Type | Examples | Description |

|---|---|---|

| Topological | Molecular Weight, Zagreb Index | Based on the 2D representation of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Based on the 3D structure of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Related to the electron distribution in the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Relates to the molecule's hydrophobicity. |

These descriptors are then used in statistical methods, like multiple linear regression, to create an equation that predicts a specific property. nih.gov

The Hammett equation is a linear free-energy relationship used to quantify the effect of a substituent on the reactivity of a molecule. wikipedia.org It relates reaction rates and equilibrium constants through substituent constants (σ) and reaction constants (ρ). wikipedia.org The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent.

There is no standard, tabulated Hammett constant for the entire "3-oxo-1-trifluoromethylcyclobutyl" group. However, its value could be determined experimentally or estimated computationally.

Experimental Determination: One could synthesize a series of para-substituted benzoic acids where one of the substituents is the group . By measuring the acid dissociation constant (Ka) of this new acid and comparing it to that of unsubstituted benzoic acid, the Hammett constant (σ_para) can be calculated using the formula: σ = log(K_a / K_a₀), where K_a₀ is the constant for benzoic acid. libretexts.orgyoutube.com

Computational Estimation: Quantum chemical calculations can be used to model the electronic properties of a molecule substituted with the trifluoromethylcyclobutyl group. By calculating properties that correlate with Hammett constants, such as the electrostatic potential on the aromatic ring or the change in energy upon reaction, an estimated σ value can be derived. Given the strong electron-withdrawing nature of both the CF₃ and carbonyl groups, this substituent is expected to have a large, positive Hammett constant, indicating it is a strong electron-withdrawing group. For comparison, the Hammett constant (σ_para) for a simple CF₃ group is +0.54. wiredchemist.com

Steric Volume and Molecular Shape Analysis

Computational studies have been employed to elucidate the steric and conformational properties of the 3-(trifluoromethyl)cyclobutyl group, providing valuable insights into its molecular shape and volume. These analyses are crucial for understanding how this moiety influences molecular interactions and for its application as a bioisostere, particularly as a substitute for the tert-butyl group.

Detailed research findings have focused on comparing the steric volume of the CF₃-cyclobutane substituent with other common chemical groups. In one such study, the molecular volume of CF₃-cyclobutane-benzene was calculated and compared to that of tert-butyl-benzene and CF₃-cyclopropane-benzene. The results indicated that the CF₃-cyclobutane substituent possesses a somewhat larger steric volume than the tert-butyl group. nih.gov This increased size is a key consideration in medicinal chemistry when designing molecules to fit into specific biological binding pockets. acs.org

The visual comparison between tert-butyl-benzene and CF₃-cyclobutane-benzene further highlights the greater steric bulk of the CF₃-cyclobutane substituent. acs.org These findings suggest that while the trifluoromethyl-cyclobutyl group is a viable bioisosteric replacement for the tert-butyl group, its larger size must be taken into account. nih.govacs.org Despite the increased steric demand, this substitution has been shown in some instances to enhance resistance to metabolic clearance while preserving the original mode of bioactivity. nih.gov

The shape of the cyclobutane ring itself is also a significant factor. X-ray crystallographic analysis of several 1-substituted CF₃-cyclobutanes has revealed that the cyclobutane ring is nearly flat, with a puckering angle (γ) in the range of 158–175°. acs.org In the majority of these structures, the trifluoromethyl group was found to adopt an axial position. acs.org The dihedral angles between the (hetero)aromatic substituent and the trifluoromethyl group were in the range of 83–100°, indicating a "perpendicular" alignment. acs.org The distance between the distal carbon atoms in the cyclobutane ring was determined to be between 2.1 and 2.2 Å. acs.org These structural parameters are critical for understanding the three-dimensional arrangement of molecules containing this fragment.

Table 1: Calculated Molecular Volumes

| Molecule | Calculated Molecular Volume (ų) |

| tert-Butyl-benzene | 150 |

| CF₃-cyclopropane-benzene | 155 |

| CF₃-cyclobutane-benzene | 171 |

Data sourced from JACS Au. nih.govacs.org

Table 2: Structural Parameters of 1-Substituted CF₃-Cyclobutanes from X-ray Analysis| Parameter | Value Range |

| Cyclobutane Puckering Angle (γ) | 158–175° |

| Dihedral Angles (φ) | 83–100° |

| Distal Carbon-Carbon Distance (d) | 2.1–2.2 Å |

Data sourced from JACS Au. acs.org

Synthesis and Research Applications of 3 Trifluoromethyl Cyclobutane Derivatives

Design and Synthesis of Functionalized Cyclobutane (B1203170) Building Blocks

The accessibility of functionalized cyclobutane derivatives is crucial for their incorporation into complex molecules. Efficient and scalable synthetic routes have been developed to produce key intermediates like carbonylic, carboxylic acid, alcohol, and amine derivatives of 3-(trifluoromethyl)cyclobutane.

Carbonylic and Carboxylic Acid Derivatives (e.g., 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid)

The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a cornerstone for accessing a wide range of derivatives. Scalable methods have been established, often starting from readily available 4-oxocyclobutane precursors. acs.orgacs.orglookchem.com One prominent strategy involves the conversion of these cyclobutanones into their corresponding trifluoromethyl carbinols. acs.orglookchem.com This transformation is typically achieved by treating the ketone with (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) in the presence of a fluoride (B91410) source. acs.orgacs.org

Two effective multi-step synthetic pathways have been reported to produce 3-(trifluoromethyl)cyclobutane-1-carboxylic acid in significant quantities. acs.orglookchem.com

Route 1: Bis-carboxylate System

Oxalate (B1200264) Formation: The trifluoromethyl carbinol is converted to an oxalate. acs.orglookchem.com

Deoxygenation: The oxalate undergoes reduction, for instance with tributyltin hydride (Bu₃SnH) and AIBN as a radical initiator, to yield a diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate. acs.orglookchem.com

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed with a base like sodium hydroxide (B78521) (NaOH), followed by acidification and decarboxylation to yield the final 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. acs.orglookchem.com This five-step process has been scaled to produce over 100 grams of the target compound. acs.orglookchem.com

Route 2: Monocarboxylate System

Triflate Elimination: An alternative route involves the efficient elimination of a triflate from a monocarboxylate precursor. acs.orgacs.org

Hydrogenation: Subsequent hydrogenation of the resulting cyclobutene (B1205218) affords the desired cis-isomer of the carboxylic acid. acs.orgacs.org

The synthesis of related carbonyl derivatives, such as 3-oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile (B6159359), serves as a starting point for creating other functionalized building blocks. bioorganica.com.ua For example, this keto-nitrile can be fluorinated using sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF). bioorganica.com.ua

| Starting Material | Key Reagents | Intermediate Product | Final Product | Overall Yield | Reference |

| 4-oxocyclobutane precursor (bis-carboxylate system) | 1. TMSCF₃, F⁻2. Oxalyl chloride3. Bu₃SnH, AIBN4. NaOH, then HCl | Diisopropyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 40% | acs.orglookchem.com |

| 3-methylene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | 1. K₂CO₃, BnBr2. O₃, then Me₂S | Benzyl 3-oxo-1-(trifluoromethyl)cyclobutane-1-carboxylate | Not applicable | - | bioorganica.com.ua |

| 3-Oxo-1-(trifluoromethyl)cyclobutane-1-carbonitrile | SF₄, HF | 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbonitrile | Not applicable | - | bioorganica.com.ua |

Alcohol and Amine Derivatives (e.g., 3-(Trifluoromethyl)cyclobutan-1-ol)

Alcohol and amine derivatives of 3-(trifluoromethyl)cyclobutane are critical for introducing this moiety into molecules via amide bond formation or other coupling reactions. These functional groups are typically installed from the corresponding carboxylic acid or ketone precursors.

Alcohol Synthesis: 3-(Trifluoromethyl)cyclobutan-1-ol can be synthesized via the reduction of 3-(trifluoromethyl)cyclobutan-1-one. nih.gov The ketone itself is a key intermediate accessible from cyclobutane precursors. nih.gov

Amine Synthesis: The synthesis of 3-(trifluoromethyl)cyclobutanamine often employs the Curtius rearrangement. bioorganica.com.uadntb.gov.ua This reaction sequence starts from the corresponding carboxylic acid. For instance, 3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can be treated with diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) (Et₃N), followed by reaction with tert-butanol (B103910) to form a Boc-protected amine. bioorganica.com.ua Subsequent deprotection with hydrochloric acid yields the target amine hydrochloride. bioorganica.com.ua Another general method involves the reduction of nitro-containing cyclobutane precursors using reagents like Raney nickel to produce the corresponding anilines. nih.gov

| Precursor | Reaction/Key Reagents | Product | Reference |

| 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | Curtius Rearrangement (DPPA, t-BuOH), then HCl deprotection | (3,3-Difluoro-1-(trifluoromethyl)cyclobutyl)methanamine hydrochloride | bioorganica.com.ua |

| Nitro-substituted (trifluoromethyl)cyclobutane | Reduction (Raney Nickel) | Anilino-(trifluoromethyl)cyclobutane derivative | nih.gov |

| This compound | Reduction | 3-(Trifluoromethyl)cyclobutan-1-ol | nih.gov |

Role as Bioisosteres in Lead Optimization Research

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. The 3-(trifluoromethyl)cyclobutyl moiety has emerged as a unique and effective bioisostere, particularly for the tert-butyl group. nih.govacs.orgnih.gov

Applications as tert-Butyl Group Analogs and Their Chemical Impact

The tert-butyl group is a prevalent substituent in drug molecules, valued for its steric bulk. enamine.net However, it can also introduce liabilities such as high lipophilicity and susceptibility to metabolic oxidation. researchgate.net The 3-(trifluoromethyl)cyclobutyl group serves as a compelling three-dimensional, sp³-rich replacement. nih.govresearchgate.net While it has a slightly larger steric size than a tert-butyl group, it can often preserve the original mode of bioactivity. nih.govacs.orgnih.gov Its rigid, puckered ring structure offers a distinct conformational profile compared to the freely rotating methyl groups of a tert-butyl moiety. nih.gov This structural difference can be exploited to optimize interactions with biological targets. The introduction of the trifluoromethyl group also significantly alters the electronic properties of the scaffold, creating a strong electron-withdrawing environment.

Influence on Molecular Properties (e.g., Lipophilicity, Metabolic Stability) for Chemical Design

Replacing a tert-butyl group with a 3-(trifluoromethyl)cyclobutyl moiety systematically impacts key physicochemical properties relevant to drug design, such as lipophilicity and metabolic stability. acs.orgnih.gov

Lipophilicity: Studies have consistently shown that replacing a tert-butyl group with a 3-(trifluoromethyl)cyclobutyl group leads to a moderate increase in lipophilicity. nih.govacs.orgnih.gov This is often measured by the distribution coefficient, log D. In several comparative studies involving model compounds and bioactive molecules, this replacement resulted in an increase of the log D value by approximately 0.4 to 0.5 units. nih.gov This increased lipophilicity can enhance interactions with hydrophobic pockets in target proteins.

Metabolic Stability: The effect of the 3-(trifluoromethyl)cyclobutyl group on metabolic stability is less predictable and appears to be context-dependent. nih.govacs.org The tert-butyl group is often a site of metabolic oxidation, leading to rapid clearance. nih.gov While the trifluoromethylcyclopropyl (Cp-CF₃) group has been shown to consistently increase metabolic stability, the impact of the trifluoromethylcyclobutyl group varies. nih.govnih.gov

In some cases, such as with the model compound Butenafine, the replacement led to an increase in metabolic stability (lower intrinsic clearance, CLᵢₙₜ). nih.govacs.org

In other instances, as with the model compound Tebutam, the replacement resulted in a decrease in metabolic stability (higher intrinsic clearance). nih.govacs.org

This inconsistent effect highlights the complex interplay between the scaffold and the specific metabolic enzymes involved, underscoring the need for empirical testing in each chemical series. nih.govacs.org

| Property | tert-Butyl Analog | 3-(Trifluoromethyl)cyclobutyl Analog | Outcome of Replacement | Reference |

| Lipophilicity (log D) | Model Compound 37: 2.11 | Model Compound 39: 2.51 | Increased Lipophilicity | nih.gov |

| Model Compound 40: 2.01 | Model Compound 42: 2.48 | Increased Lipophilicity | nih.gov | |

| Metabolic Stability (CLᵢₙₜ) | Tebutam: 57 | Compound 50: 107 | Decreased Stability | nih.govacs.org |

| Butenafine: 30 | Compound 46: 21 | Increased Stability | nih.govacs.org |

Advanced Scaffolds and Heterocyclic Systems Incorporating the 3-(Trifluoromethyl)cyclobutyl Moiety

The utility of the 3-(trifluoromethyl)cyclobutyl moiety extends beyond simple substitution. It is increasingly being incorporated into more complex scaffolds and heterocyclic systems to create novel chemical entities with diverse biological activities. researchgate.net The synthesis of these advanced structures often relies on the functionalized building blocks described previously.

For example, pyridine-containing cyclobutane derivatives can undergo [Pd]-catalyzed hydrogenation to afford the corresponding piperidines, a common heterocyclic core in many pharmaceuticals. nih.gov This demonstrates a pathway to integrate the 3-(trifluoromethyl)cyclobutyl group into saturated nitrogen heterocycles. nih.govrsc.org Furthermore, numerous patented compounds feature this moiety as part of larger, often heterocyclic, structures designed to act as inhibitors for targets like the cannabinoid-1 receptor or scytalone (B1230633) dehydratase. researchgate.net The development of methods to create bifunctional cyclobutane derivatives allows for the construction of conformationally restricted analogs of important signaling molecules like γ-aminobutyric acid (GABA). researchgate.net These advanced applications highlight the versatility of the 3-(trifluoromethyl)cyclobutyl group as a privileged scaffold in modern medicinal chemistry. bioorganica.com.ua

Advanced Methodologies in the Synthesis and Study of 3 Trifluoromethyl Cyclobutan 1 One

Electrochemistry in Organic Synthesis of Cyclobutane (B1203170) Derivatives

Electrochemical synthesis offers a green and powerful alternative to traditional chemical methods by using electrons as traceless reagents, thereby minimizing waste and avoiding harsh oxidants or reductants. In the context of cyclobutane synthesis, electrochemistry has been particularly effective in facilitating oxidative cyclizations.

One prominent strategy involves the electrochemical oxidative enolate cyclization. For instance, the cyclization of 1,1,4,4-tetracarboxylate precursors has been successfully achieved on a large scale using electrochemical methods. thieme-connect.com This approach, while not directly producing a trifluoromethylated cyclobutanone (B123998), establishes a proof of principle for forming the cyclobutane ring via an electrochemical pathway. The translation of such batch processes into continuous flow systems has demonstrated significant advantages, including improved mass and heat transfer, uniform current distribution, and enhanced safety, allowing for the production of over 100 grams of a cyclobutane intermediate in a single run. researchgate.net

Furthermore, electrochemical methods are well-suited for introducing trifluoromethyl groups. Protocols for the electrochemical trifluoromethylation of various organic molecules have been developed, often utilizing inexpensive and readily available sources of the CF3 group, such as trifluoroacetic acid. chemistryviews.org The combination of electrochemistry and photochemistry has been shown to facilitate the trifluoromethylation of arenes, overcoming the high oxidation potential of trifluoroacetic acid without the need for a catalyst or chemical oxidant. chemistryviews.org The generation of trifluoromethyl radicals via cathodic reduction for subsequent cyclization reactions has also been reported, providing a pathway to trifluoromethylated heterocyclic compounds. rsc.org

The convergence of these electrochemical strategies presents a promising, albeit currently underexplored, avenue for the direct synthesis of 3-(trifluoromethyl)cyclobutan-1-one. A hypothetical electrochemical approach could involve the trifluoromethylation of a suitable cyclobutane precursor or the cyclization of a trifluoromethylated acyclic precursor.

Table 1: Key Features of Electrochemical Synthesis for Cyclobutane Derivatives

| Feature | Description | Reference |

| Method | Electrochemical oxidative enolate cyclization | thieme-connect.com |

| Advantages | Avoids traditional redox reagents, scalable | thieme-connect.comresearchgate.net |

| CF3 Introduction | Possible via electrochemical trifluoromethylation | chemistryviews.orgrsc.org |

| Process | Can be adapted to continuous flow for large-scale synthesis | researchgate.netresearchgate.net |

Catalytic Approaches (e.g., Palladium-catalyzed functionalizations, Rhodium-catalyzed cyclizations)

Transition-metal catalysis provides a versatile and highly selective toolkit for the construction and functionalization of cyclobutane rings. Palladium and rhodium catalysts, in particular, have been instrumental in developing novel synthetic routes to complex cyclobutane derivatives.

Rhodium-Catalyzed Cyclizations: A significant breakthrough in the synthesis of trifluoromethylated cyclobutanes is the rhodium-catalyzed arylative cyclization of 1-(trifluoromethyl)-4-alkyn-1-ones with arylboronic acids. nih.gov This reaction directly yields (trifluoromethyl)cyclobutanols with an exocyclic double bond. The use of a rhodium/chiral diene complex enables the reaction to proceed under mild conditions with high enantioselectivity. nih.gov The resulting cyclobutanol (B46151) is a direct precursor to this compound, which can be obtained through oxidation of the alcohol and isomerization or reduction of the exocyclic double bond.

Table 2: Rhodium-Catalyzed Synthesis of (Trifluoromethyl)cyclobutanol Precursors

| Catalyst System | Substrates | Product Type | Key Feature | Reference |

| Rhodium/Chiral Diene | 1-(Trifluoromethyl)-4-alkyn-1-ones, Arylboronic acids | (Trifluoromethyl)cyclobutanols | High enantioselectivity | nih.gov |

Rhodium catalysts are also effective in the diastereoselective synthesis of substituted cyclobutanes through the reaction of 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org While not directly yielding the target molecule, this method highlights the capability of rhodium catalysis to construct highly substituted four-membered rings. Additionally, sequential rhodium-catalyzed bicyclobutanation followed by copper-catalyzed homoconjugate addition has been used to create densely functionalized cyclobutanes. nih.govacs.org

Palladium-Catalyzed Functionalizations: Palladium catalysis is a cornerstone of modern organic synthesis and has been widely applied to the functionalization of cyclobutane scaffolds. Palladium-catalyzed reactions have been developed for the stereoselective synthesis of cyclopentane-fused benzocyclobutenes and the diarylation of cyclobutenes. nih.govacs.org These methods showcase the power of palladium to forge carbon-carbon bonds on and around the cyclobutane ring.

More specifically, palladium-catalyzed cyclization coupling reactions with cyclobutanone-derived N-tosylhydrazones have been used to synthesize benzofuran-3-cyclobutylidenes and spirocyclobutanes. acs.org This demonstrates the compatibility of palladium catalysis with cyclobutanone substrates, suggesting potential for the further functionalization of this compound itself. The ability to perform site-selective and regiodivergent carbocyclization of dienallenes to form either cyclohexenes or cyclobutenes, controlled by simple additives, further underscores the versatility of palladium catalysis. nih.gov

Flow Chemistry Techniques for Process Intensification and Scale-Up

Flow chemistry has emerged as a transformative technology for the synthesis of organic molecules, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of cyclobutane derivatives is particularly advantageous due to the often-strained nature of the four-membered ring and the use of highly reactive intermediates or energetic conditions.

The continuous flow synthesis of cyclobutenes, which are key precursors to cyclobutanes, has been achieved using modern high-power LED technology for photochemical [2+2] cycloadditions. ucd.iealmacgroup.com This approach is more energy-efficient and scalable than traditional methods relying on mercury lamps, allowing for the production of multigram quantities of cyclobutenes in high yields and with short residence times. ucd.iealmacgroup.com These cyclobutene (B1205218) products can then be readily converted to highly substituted cyclobutanes through subsequent flow-based hydrogenation. almacgroup.com

Furthermore, the integration of electrochemical synthesis with flow technology has proven to be a powerful combination for the scalable production of cyclobutanes. thieme-connect.comresearchgate.net As mentioned previously, this approach has enabled the synthesis of a cyclobutane intermediate on a 120-gram scale in a single run, demonstrating the potential for industrial-scale production. thieme-connect.com The precise control over reaction parameters such as temperature and residence time in a flow reactor is critical for managing highly reactive species and optimizing reaction outcomes. rsc.org For instance, the flash generation of short-lived lithium ynolates for the synthesis of functionalized cyclobutenes has been successfully implemented in a continuous flow process, avoiding the need for cryogenic conditions and improving reproducibility. rsc.org

The principles of process intensification through flow chemistry are directly applicable to the synthesis of this compound. A multi-step synthesis could be streamlined into a continuous flow process, where each step, from the initial ring formation to subsequent functional group manipulations, is performed in a dedicated reactor module. This would not only enhance the efficiency and safety of the synthesis but also facilitate the large-scale production required for medicinal chemistry applications.

Table 3: Comparison of Batch vs. Flow Chemistry for Cyclobutane Synthesis

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

| Scalability | Often challenging | Readily scalable | thieme-connect.comucd.iealmacgroup.com |

| Safety | Higher risk with energetic reactions | Enhanced safety, better heat transfer | thieme-connect.com |

| Reproducibility | Can be variable | Highly reproducible | rsc.org |

| Process Control | Limited | Precise control of parameters | rsc.org |

Future Research Directions

Development of Highly Enantioselective Synthetic Routes to Chiral 3-(Trifluoromethyl)cyclobutan-1-one Derivatives

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of synthetic methods that provide enantiomerically pure derivatives of this compound is a critical research objective. While syntheses for the racemic compound and its carboxylic acid derivatives have been established, future work will likely pivot towards asymmetric catalysis to access specific stereoisomers. rsc.orgmt.com

Promising research avenues include the adaptation of transition-metal-catalyzed reactions that have proven successful for other fluorinated carbocycles. For instance, methodologies developed for the enantioselective synthesis of trifluoromethyl-substituted cyclopropanes and cyclobutylboronates could serve as a blueprint. ias.ac.inrsc.orgcas.cn These strategies often employ chiral ligands in combination with copper or rhodium catalysts to induce high levels of stereocontrol. ias.ac.incas.cn Future investigations could explore:

Asymmetric Hydrogenation: The enantioselective reduction of a precursor, such as 3-(trifluoromethyl)cyclobuten-1-one, using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands) could provide a direct route to chiral this compound.

Catalytic Desymmetrization: The desymmetrization of a prochiral meso-cyclobutene derivative via a copper-catalyzed borylation reaction has been shown to produce chiral cyclobutylboronates with high enantioselectivity. cas.cn A similar approach could be envisioned for precursors to this compound.

Chiral Phase-Transfer Catalysis: The use of chiral phase-transfer catalysts for the asymmetric alkylation or trifluoromethylation of cyclobutanone (B123998) precursors could also afford enantiomerically enriched products.

Success in this area would provide medicinal chemists with access to a broader range of structurally defined building blocks, enabling a more nuanced exploration of structure-activity relationships (SAR) in drug discovery programs.

Exploration of Novel Reactivity Patterns for the Trifluoromethylcyclobutanone Core

The this compound core possesses multiple reactive sites, including the ketone carbonyl, the adjacent α-carbons, and the robust trifluoromethyl group. A deeper exploration of its reactivity is essential for expanding its utility as a synthetic intermediate.

Future research will likely focus on:

Stereoselective Carbonyl Chemistry: Developing highly diastereoselective and enantioselective methods for the reduction of the ketone to the corresponding alcohol, or for the addition of various nucleophiles (e.g., Grignard reagents, organolithiums) to the carbonyl group. This would generate a new family of chiral 1,3-disubstituted cyclobutane (B1203170) derivatives.

α-Functionalization: Investigating the regioselective formation of enolates or enol ethers and their subsequent reaction with a wide range of electrophiles. This would allow for the introduction of new substituents at the C2 and C4 positions, further diversifying the available chemical space.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce selective ring-opening or ring-expansion reactions. The strain inherent in the cyclobutane ring, combined with the electronic influence of the trifluoromethyl and ketone groups, could lead to unique and synthetically useful transformations, providing access to novel acyclic or larger-ring fluorinated compounds.

Transformations of the Trifluoromethyl Group: While the C-F bond is exceptionally strong, research into the activation and transformation of the CF3 group itself could unlock unprecedented reactivity. rsc.org Although challenging, discovering methods to convert the CF3 group into other functionalities would represent a significant breakthrough.

Application of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Kinetic Studies

The synthesis and transformation of fluorinated compounds can be complex, involving reactive intermediates, fast reaction rates, or competing pathways. beilstein-journals.orgresearchgate.net Process Analytical Technology (PAT), as defined by the U.S. Food and Drug Administration, involves designing and controlling manufacturing processes through real-time measurements to ensure quality. mt.com The application of PAT tools is a crucial future direction for optimizing reactions involving the 3-(trifluoromethyl)cyclobutanone core.

Key analytical techniques for future studies include:

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the real-time monitoring of reactant consumption and product formation by tracking characteristic infrared absorption bands. rsc.orgmt.commt.comrsc.org This provides immediate kinetic data, helps identify reaction intermediates, and enables rapid optimization of parameters like temperature and catalyst loading without the need for traditional offline sampling and analysis. researchgate.netamericanpharmaceuticalreview.com

Flow Nuclear Magnetic Resonance (NMR) Spectroscopy: The integration of benchtop NMR spectrometers into continuous flow reactors allows for real-time, non-invasive analysis of reaction mixtures. nih.gov This is particularly valuable for organofluorine chemistry, as ¹⁹F NMR can directly monitor the transformation of the trifluoromethyl group, providing clear mechanistic insights and quantitative kinetic data. rsc.org

Single-Molecule Force Spectroscopy (SMFS): For more fundamental investigations into the mechanical properties of polymers incorporating cyclobutane units, SMFS can be used to study the force-dependent kinetics of mechanochemical reactions, providing insights into bond strength and reactivity under mechanical stress. nih.gov

By generating data-rich experiments, these in-situ techniques facilitate a deeper understanding of reaction mechanisms and kinetics, leading to the development of more robust, efficient, and safer synthetic processes. researchgate.netrsc.org

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Discovery for Fluorinated Cyclobutanes

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the design-build-test-learn cycle. researchgate.net For fluorinated cyclobutanes, these computational tools offer powerful avenues for future exploration.

Key areas for integration include:

Predictive Modeling for Molecular Properties: ML models can be trained on existing data to predict the physicochemical and biological properties of novel, hypothetical this compound derivatives. youtube.com This allows for the in silico screening of vast virtual libraries, prioritizing the synthesis of compounds with the highest probability of desired activity and drug-like properties.

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs), can design entirely new molecules based on a learned understanding of chemical space. researchgate.net These models could be fine-tuned on a dataset of known bioactive fluorinated compounds to generate novel cyclobutane structures optimized for specific biological targets.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of unknown chemical reactions and even suggest optimal synthetic routes to target molecules. mt.com By analyzing vast databases of known transformations, these platforms can help chemists identify novel, efficient pathways to complex derivatives of this compound, potentially uncovering non-intuitive reaction strategies.

Automated Reaction Optimization: When coupled with automated flow reactors and in-situ analytical tools (as described in 8.3), ML algorithms can autonomously optimize reaction conditions (e.g., temperature, flow rate, stoichiometry) in real-time, rapidly identifying the optimal parameters for yield and purity without human intervention. nih.gov

Table of Mentioned Compounds

Q & A

Q. What are the common synthetic routes for preparing 3-(Trifluoromethyl)cyclobutan-1-one, and what reagents are typically employed?

- Methodological Answer : The synthesis often involves cyclization or substitution reactions. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using reagents like trifluoromethyl copper complexes or trifluoromethylation agents (e.g., Ruppert–Prakash reagent, CF₃SiMe₃). Cyclobutanone derivatives may be synthesized via [2+2] cycloadditions or ring-expansion strategies. Key reagents include oxidizing agents (e.g., KMnO₄ for ketone formation) and reducing agents (e.g., LiAlH₄ for alcohol intermediates) . Characterization via NMR and mass spectrometry is critical to confirm product identity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To resolve the cyclobutane ring’s unique chemical shifts and confirm trifluoromethyl substitution (¹⁹F NMR for CF₃ group analysis).

- IR Spectroscopy : Identifies the carbonyl stretch (~1700–1800 cm⁻¹) and CF₃ vibrations (~1100–1200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric effects of the cyclobutane ring and CF₃ group .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic and steric properties of cyclobutanone derivatives in catalytic reactions?

- Methodological Answer : The CF₃ group is highly electronegative, increasing the electrophilicity of the carbonyl carbon. Steric hindrance from the cyclobutane ring can slow nucleophilic attacks, necessitating tailored catalysts (e.g., Ni or Pd complexes). Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., Hammett plots) quantify electronic effects. Contrast with non-fluorinated analogs to isolate CF₃-specific impacts .

Q. What strategies resolve contradictions in reaction yields when introducing trifluoromethyl groups via different catalytic systems?

- Methodological Answer :

- Variable Screening : Optimize catalyst loading (e.g., 1–10 mol%), solvent polarity (e.g., DMF vs. THF), and temperature.

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁸O in carbonyl) or in-situ FTIR to track intermediates.

- Data Reconciliation : Compare yields under identical conditions across studies. For example, Ni-catalyzed Negishi coupling (as in cyclobutanone oxime ester synthesis ) may outperform Pd systems due to better CF₃ group compatibility.

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors where CF₃ groups enhance binding (e.g., kinase inhibitors).

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methyl vs. CF₃) and test via enzyme inhibition assays (IC₅₀ measurements).

- Metabolic Stability : Use liver microsome assays to assess CF₃-mediated resistance to oxidative degradation .

Data Analysis and Optimization

Q. What methods are recommended for analyzing discrepancies in spectroscopic data across synthesized batches of this compound?

- Methodological Answer :

- Batch Comparison : Perform PCA (Principal Component Analysis) on NMR/IR spectra to identify outlier batches.

- Purity Assessment : Use HPLC with UV/ELSD detection to quantify impurities (e.g., unreacted intermediates).

- Crystallinity Checks : Powder XRD can reveal polymorphic variations affecting reactivity .

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for CF₃ group participation in nucleophilic additions or cycloadditions.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and predict reaction feasibility.

- Docking Studies : For biological applications, predict binding affinities to target proteins .

Stability and Safety

Q. What experimental protocols ensure the stability of this compound under storage and reaction conditions?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation.

- Stability Testing : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) and monitor via TLC/HPLC.

- Reaction Conditions : Avoid strong bases or acids that may cleave the cyclobutane ring .

Advanced Applications

Q. How can this compound serve as a precursor for chiral building blocks in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP).

- Dynamic Resolution : Use enzymatic resolution (e.g., lipases) to separate enantiomers.

- Case Study : Nickel-catalyzed cross-coupling of cyclobutanone oxime esters with aryl zinc reagents can yield enantiomerically enriched products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。